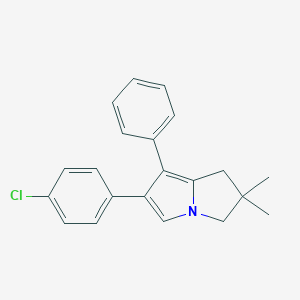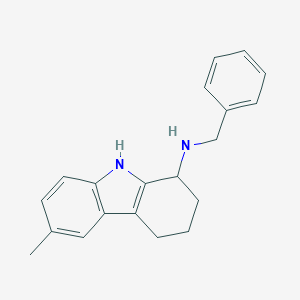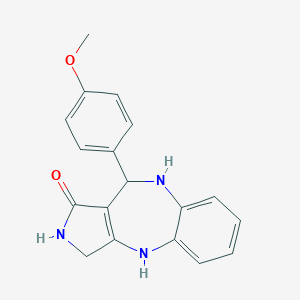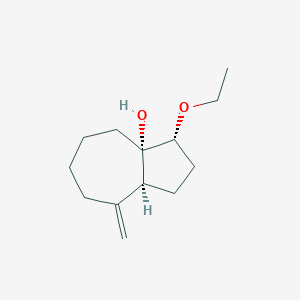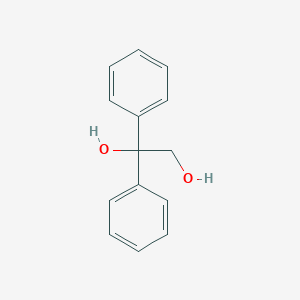
1,1-Diphenylethane-1,2-diol
Vue d'ensemble
Description
1,1-Diphenylethane-1,2-diol is an organic compound with the molecular formula C14H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms
Applications De Recherche Scientifique
1,1-Diphenylethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds. Its diol functionality makes it a valuable intermediate in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving diols. It serves as a substrate for enzymes such as diol dehydratase.
Medicine: Research on this compound includes its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is employed in the production of fragrances and as an intermediate in the synthesis of other fine chemicals
Mécanisme D'action
The mechanism of action in the synthesis of 1,1-Diphenylethane-1,2-diol involves the addition of sodium borohydride along with hydrochloric acid to the benzoin in ethanol . The double bond to the oxygen in the benzoin was attacked by the sodium borohydride so that it became a single bonded negative oxygen which was then capable of reacting with the hydrogen provided by the addition of hydrochloric acid and water .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diphenylethane-1,2-diol can be synthesized through the reduction of benzoin. The reduction is typically carried out using sodium borohydride (NaBH4) as the reducing agent. The reaction proceeds as follows:
- Dissolve benzoin in ethanol.
- Add sodium borohydride to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Quench the reaction with water and acidify with hydrochloric acid.
- Extract the product with an organic solvent and purify by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. For instance, microwave-assisted dehydration of 1-phenylethan-1,2-diol in the presence of Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) can be employed .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzil (1,2-diphenylethane-1,2-dione) using oxidizing agents such as nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form 1,2-diphenylethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Dehydration: Under acidic conditions, this compound can undergo dehydration to form diphenylethylene.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Dehydration: Sulfuric acid (H2SO4), hydrochloric acid (HCl).
Major Products
Oxidation: Benzil.
Reduction: 1,2-Diphenylethane.
Dehydration: Diphenylethylene.
Comparaison Avec Des Composés Similaires
1,1-Diphenylethane-1,2-diol can be compared with other similar compounds such as:
1,2-Diphenylethane: Lacks the hydroxyl groups present in this compound, making it less reactive in oxidation and reduction reactions.
Benzoin: Contains a carbonyl group instead of one of the hydroxyl groups, making it a precursor to this compound.
Benzil: An oxidized form of this compound, containing two carbonyl groups instead of hydroxyl groups
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propriétés
IUPAC Name |
1,1-diphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYFOQCYKRXTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339331 | |
| Record name | 1,1-Diphenylethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4217-62-3 | |
| Record name | 1,1-Diphenylethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 1,1-Diphenylethane-1,2-diol is formed during the photolysis of benzophenone in neutral methanol. What is the significance of this finding?
A1: The formation of this compound during benzophenone photolysis in neutral methanol, as opposed to the formation of methyl benzoate in acidified methanol, highlights the significant influence of reaction conditions on product formation. [] This emphasizes the importance of carefully controlling reaction parameters in photochemical reactions to steer the reaction towards desired products. This finding is relevant for researchers exploring photochemical synthesis and studying the reactivity of benzophenone derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





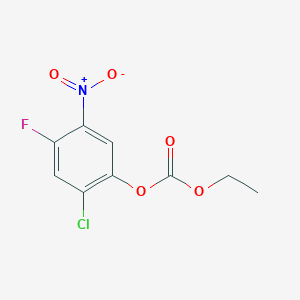


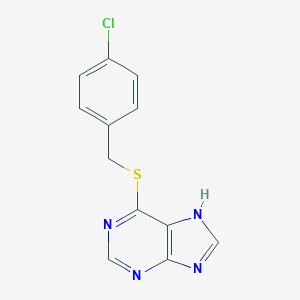
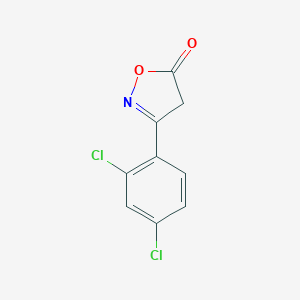
![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
